1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE
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Overview
Description
1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE is a complex organic compound with a molecular formula of C22H25N3O3S and a molecular weight of 411.52 . This compound features a benzenesulfonyl group, a 3-methylphenyl group, and an oxazole ring, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The oxazole ring and 3-methylphenyl group contribute to the compound’s overall stability and reactivity, allowing it to engage in various biochemical processes .
Comparison with Similar Compounds
1-[4-(BENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-ETHYLPIPERAZINE can be compared with other similar compounds, such as:
1-(4-BENZENESULFONYL-2-BENZHYDRYL-OXAZOL-5-YL)-PIPERIDINE: This compound shares the benzenesulfonyl and oxazole groups but differs in the piperidine ring structure.
4-BENZYL-1-(4-CHLORO-BENZENESULFONYL)-PIPERIDINE: This compound has a similar benzenesulfonyl group but includes a benzyl and chloro substituent.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(4-ethylpiperazin-1-yl)-2-(3-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-3-24-12-14-25(15-13-24)22-21(29(26,27)19-10-5-4-6-11-19)23-20(28-22)18-9-7-8-17(2)16-18/h4-11,16H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDLDEHIPMJELX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC(=C3)C)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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